molecular formula C10H13NO4 B457257 methyl N-(2,4-dimethoxyphenyl)carbamate CAS No. 195734-56-6

methyl N-(2,4-dimethoxyphenyl)carbamate

Cat. No.: B457257
CAS No.: 195734-56-6
M. Wt: 211.21g/mol
InChI Key: GDRBZLZLABLCCG-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dimethoxyphenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with two methoxy groups at the 2- and 4-positions, linked to a methyl carbamate group. This structure is frequently observed as a pharmacophore or intermediate in medicinal chemistry and pesticide development. The 2,4-dimethoxyphenyl moiety enhances lipophilicity and electronic stability, influencing binding affinity in biological systems . While standalone forms exist, it is often integrated into larger molecules, such as kinase inhibitors (e.g., WH-4-023) or receptor antagonists, highlighting its versatility .

Properties

CAS No.

195734-56-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21g/mol

IUPAC Name

methyl N-(2,4-dimethoxyphenyl)carbamate

InChI

InChI=1S/C10H13NO4/c1-13-7-4-5-8(9(6-7)14-2)11-10(12)15-3/h4-6H,1-3H3,(H,11,12)

InChI Key

GDRBZLZLABLCCG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural distinctions, synthetic pathways, and applications of methyl N-(2,4-dimethoxyphenyl)carbamate and analogous compounds:

Compound Name Structural Differences Key Properties/Applications Synthesis Method (Reference)
This compound 2,4-dimethoxyphenyl + methyl carbamate Intermediate for kinase inhibitors (e.g., WH-4-023); potential pesticidal activity Alkylation of phenol with methyl chloroformate
Methyl (3-hydroxyphenyl)carbamate 3-hydroxyphenyl instead of 2,4-dimethoxyphenyl Higher solubility due to -OH group; used in polymer chemistry Esterification of 3-hydroxyaniline
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-difluorophenyl + ethyl carbamate Enhanced metabolic stability; explored in antifungal agents Reaction of 2,4-difluoroaniline with ethyl chloroformate
Methyl N-{2-[4-(propan-2-yloxy)phenyl]ethyl}carbamate (7d) 4-isopropoxyphenethyl chain + methyl carbamate Increased lipophilicity (logP ~3.2); tested as a neuroreceptor antagonist Alkylation with 2-bromopropane
WH-4-023 2,4-dimethoxyphenyl carbamate fused with pyrimidine and piperazine Kinase inhibitor (IC₅₀ = 12 nM for EGFR); anticancer applications Multi-step condensation
Carbendazim Benzimidazole ring instead of phenyl Broad-spectrum fungicide; inhibits microtubule assembly Cyclization of carbamate precursors

Physicochemical Properties

  • Lipophilicity : Longer alkoxy chains (e.g., 7d, 7e) increase logP, enhancing membrane permeability but reducing aqueous solubility . Fluorinated derivatives (e.g., ethyl N-(2,4-difluorophenyl)carbamate) exhibit higher metabolic stability due to C-F bond strength .
  • Solubility : Hydroxyl-substituted analogs (e.g., methyl (3-hydroxyphenyl)carbamate) show improved solubility in polar solvents, beneficial for formulation .

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